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Compound of Interest

Compound Name: 2,3-Dihydro-7-azaindole

Cat. No.: B017877 Get Quote

2,3-Dihydro-7-azaindole is a heterocyclic organic compound that serves as a crucial building

block in medicinal chemistry.

Chemical Identification and Properties

Property Value Reference(s)

CAS Number 10592-27-5 [1][2]

Synonyms
2,3-Dihydro-1H-pyrrolo[2,3-

b]pyridine, 7-Azaindoline

Molecular Formula C₇H₈N₂ [1]

Molecular Weight 120.15 g/mol [1]

Appearance
White to Light yellow to Light

red powder to crystal

Solubility Slightly soluble in water [2]

The 7-Azaindole Scaffold in Drug Discovery
The 7-azaindole framework is recognized as a "privileged structure" in drug discovery. It is a

bioisostere of natural purines and is found in numerous investigational drugs targeting a wide

range of diseases, including cancer, viral infections, and autoimmune disorders.[3][4] Its

structure is particularly effective as a hinge-binding motif for protein kinases, making it a

cornerstone for the development of kinase inhibitors.[5][6]
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Biological Activity of 7-Azaindole Derivatives
Derivatives of the 7-azaindole scaffold have demonstrated a wide array of biological activities.

They are extensively studied as:

Kinase Inhibitors: Many 7-azaindole derivatives function as ATP-competitive inhibitors for

various kinases, which are crucial in cancer cell signaling.[3][5] Vemurafenib, an FDA-

approved drug for melanoma, features a 7-azaindole core.[5]

Antiviral Agents: The scaffold is integral to compounds developed as inhibitors for viruses

like HIV-1 (specifically as non-nucleoside reverse transcriptase inhibitors) and SARS-CoV-2.

[4][7]

Anticancer Agents: Beyond kinase inhibition, these compounds exhibit cytotoxic activity

against various cancer cell lines and can interfere with processes like angiogenesis.[8][9]

Quantitative Data: Bioactivity of 7-Azaindole Derivatives
The following table summarizes the bioactivity of selected 7-azaindole derivatives from recent

studies.
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Compound/Derivati
ve Class

Target/Assay
Measured Activity
(EC₅₀ / IC₅₀)

Reference(s)

7-Azaindole

Derivatives

Anti-HIV-1 Activity

(PBM cells)

Submicromolar EC₅₀

values
[4]

Lead Compound 8

HIV-1 Reverse

Transcriptase (RT)

Inhibition

IC₅₀ = 0.73 µM [4]

Lead Compound 8
K103N Mutant RT

Inhibition
IC₅₀ = 9.2 µM [4]

Lead Compound 8
Y181C Mutant RT

Inhibition
IC₅₀ = 3.5 µM [4]

ASM-7 Derivative

SARS-CoV-2

Pseudovirus Inhibition

(A549 cells)

EC₅₀ < 9.08 µM [7]

7-AID Derivative
DDX3 Helicase

Inhibition (HeLa cells)
IC₅₀ = 16.96 µM/ml [9]

7-AID Derivative

DDX3 Helicase

Inhibition (MCF-7

cells)

IC₅₀ = 14.12 µM/ml [9]

7-AID Derivative

DDX3 Helicase

Inhibition (MDA MB-

231 cells)

IC₅₀ = 12.69 µM/ml [9]

Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel compounds.

Below is a representative protocol for the synthesis of a substituted 7-azaindole derivative,

based on methodologies for creating inhibitors of the SARS-CoV-2 spike-hACE2 interaction.[7]

General Synthesis of 3-Substituted 5-Bromo-7-Azaindole
Intermediates
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This procedure outlines a Friedel-Crafts reaction to install a substituent at the C-3 position of

the 7-azaindole core.

Materials:

5-bromo-7-azaindole

Substituted aryl chloride (e.g., 4-fluorobenzoyl chloride)

Aluminum chloride (AlCl₃)

Dichloromethane (DCM) as solvent

Nitrogen atmosphere

Procedure:

To a solution of 5-bromo-7-azaindole in anhydrous DCM under a nitrogen atmosphere, add

AlCl₃ portion-wise at 0 °C.

Stir the mixture at room temperature for 30 minutes.

Add the substituted aryl chloride dropwise to the reaction mixture.

Allow the reaction to proceed at room temperature for 4-6 hours, monitoring progress by

TLC.

Upon completion, quench the reaction by carefully pouring it into a mixture of ice and

concentrated HCl.

Extract the aqueous layer with DCM (3x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the desired

intermediate.
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This intermediate can then undergo further modifications, such as Suzuki coupling reactions, to

generate a library of diverse compounds for biological screening.[7]

Visualizations: Workflows and Pathways
Diagrams are essential for conceptualizing complex chemical and biological processes.

Synthetic Workflow for 7-Azaindole Derivatives
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Click to download full resolution via product page

Caption: A generalized workflow for the synthesis and screening of 7-azaindole derivatives.

Mechanism of Action: Kinase Inhibition

Kinase Active Site
(Hinge Region)

Protein Substrate

 Acts on

Inhibition
(Signal Blocked)

ATP

 Binds

Phosphorylation
(Signal Propagation)

 Leads to

7-Azaindole Inhibitor

 Competitively Binds

Click to download full resolution via product page

Caption: Competitive binding of a 7-azaindole inhibitor to a kinase active site.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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